1-((m-Tolyloxy)methyl)cyclopentan-1-ol
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Overview
Description
1-((m-Tolyloxy)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is characterized by a cyclopentane ring substituted with a hydroxyl group and a methylene bridge linked to a m-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((m-Tolyloxy)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with m-tolylmethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which undergoes nucleophilic attack by the m-tolylmethanol, followed by dehydration to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-((m-Tolyloxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to the corresponding cyclopentanol derivative using reducing agents like LiAlH4 (Lithium aluminium hydride).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: SOCl2
Major Products Formed
Oxidation: 1-((m-Tolyloxy)methyl)cyclopentanone
Reduction: 1-((m-Tolyloxy)methyl)cyclopentanol
Substitution: 1-((m-Tolyloxy)methyl)cyclopentyl chloride
Scientific Research Applications
1-((m-Tolyloxy)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-((m-Tolyloxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, while the m-tolyl group provides hydrophobic interactions that stabilize the compound’s binding .
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopentanol: Similar in structure but lacks the m-tolyl group, resulting in different chemical properties and reactivity.
Cyclopentanol: A simpler analog with only a hydroxyl group attached to the cyclopentane ring.
Uniqueness
1-((m-Tolyloxy)methyl)cyclopentan-1-ol is unique due to the presence of the m-tolyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[(3-methylphenoxy)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-11-5-4-6-12(9-11)15-10-13(14)7-2-3-8-13/h4-6,9,14H,2-3,7-8,10H2,1H3 |
InChI Key |
ORJDEBDUVJOMID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2(CCCC2)O |
Origin of Product |
United States |
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